molecular formula C13H15ClN2O2 B11788714 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B11788714
M. Wt: 266.72 g/mol
InChI Key: OXXSRUHMFJYXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chloro substituent at the 6th position, an ethoxypropyl group at the 1st position, and a carbaldehyde group at the 2nd position, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxypropyl Group: This step involves the alkylation of the benzimidazole nitrogen with 3-ethoxypropyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, thereby inhibiting their activity.

    Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.

    Modulating Receptors: The compound can bind to specific receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the ethoxypropyl group, which may affect its solubility and biological activity.

    1-(3-Ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro substituent, which may influence its reactivity and binding affinity.

    6-Chloro-1H-benzo[d]imidazole-2-methanol:

Uniqueness

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, ethoxypropyl, and aldehyde groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

6-chloro-1-(3-ethoxypropyl)benzimidazole-2-carbaldehyde

InChI

InChI=1S/C13H15ClN2O2/c1-2-18-7-3-6-16-12-8-10(14)4-5-11(12)15-13(16)9-17/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

OXXSRUHMFJYXNN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=CC(=C2)Cl)N=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.